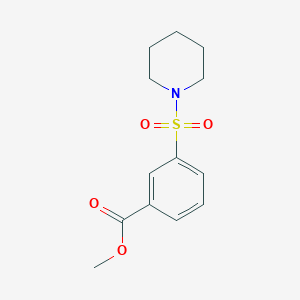![molecular formula C13H15F3N2O2S2 B2549155 1-Ethylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole CAS No. 868218-24-0](/img/structure/B2549155.png)
1-Ethylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the alkylation of imidazole derivatives or the reaction of imidazole with sulfonyl-containing reagents. For instance, the synthesis of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives starts from substituted 1,2-phenylenediamine, indicating a multi-step synthetic route that could be adapted for the synthesis of the target compound . Additionally, the synthesis of 1-[2′-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole provides a method for introducing the ethylsulfonyl group into an imidazole ring .
Molecular Structure Analysis
The molecular structure of imidazole-based compounds is characterized by the presence of an imidazole ring, which can adopt different conformations and participate in various intermolecular interactions. For example, the liquid structure of 1-ethyl-3-methylimidazolium bis-(trifluoromethanesulfonyl) imide is highly structured with specific intermolecular interactions, as revealed by large-angle X-ray scattering and molecular dynamics simulations . This suggests that the target compound may also exhibit a well-defined molecular arrangement influenced by its imidazole core and substituents.
Chemical Reactions Analysis
Imidazole derivatives participate in a range of chemical reactions, often acting as ligands for metal ions or undergoing electrophilic substitution. The solvation of zinc ions in imidazole-based ionic liquids, for example, demonstrates the ability of these compounds to coordinate metal ions . The presence of a sulfonyl azide group in 2-ethylimidazole-1-sulfonyl azide indicates potential for use in azidation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their ionic nature and the presence of substituents. The ionic liquid 1-ethyl-3-methylimidazolium trifluoromethylsulfonate exhibits changes in structure and physicochemical properties upon interaction with water and zinc ions . Similarly, the temperature-dependent viscosity, conductivity, and density of mixtures containing 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)azanide suggest that the target compound may also display significant changes in physical properties under different conditions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Synthesis and Crystal Structure : Research has demonstrated the synthesis and crystal structure analysis of alkali and silver salts of sulfonated imidazoles, highlighting their potential for further chemical modifications and applications in materials science (Purdy et al., 2007).
- Ionic Liquids Crystallization : Studies on the in situ crystallization of ionic liquids with melting points below −25 °C have provided insights into their packing via interionic interactions, which could influence their applications in low-temperature processes (Choudhury et al., 2006).
Applications in Electrochemistry and Materials Science
- Electrochemical CO₂ Reduction : Research has shown that certain ionic liquids can modulate the electrochemical reduction of carbon dioxide, promoting the formation of carbon monoxide over other products, which could have implications for carbon capture technologies (Sun et al., 2014).
- Ionic Liquid-Based Electrolytes : Studies on ionic liquid-based electrolytes have highlighted their potential applications in lithium-ion batteries and supercapacitors, due to their large diffusion coefficients and wide temperature range stability (Sundari et al., 2022).
Novel Compounds and Potential Pesticidal Activity
- Synthesis of Novel Compounds : Research into the synthesis of novel compounds, such as derivatives of phenyl tribromomethyl sulfone, has explored their potential as active ingredients in herbicides and fungicides, indicating the broad applicability of this chemical framework in developing new pesticides (Borys et al., 2012).
Eigenschaften
IUPAC Name |
1-ethylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2S2/c1-2-22(19,20)18-8-7-17-12(18)21-9-10-3-5-11(6-4-10)13(14,15)16/h3-6H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURKUIGDBXRNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2549077.png)








![(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2549091.png)
![(1S)-2alpha-[(tert-Butoxycarbonyl)aminomethyl]cyclohexane-1alpha-carboxylic acid](/img/structure/B2549092.png)

